6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenolic compound and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Hexylamino Group: The hexylamino group can be introduced via nucleophilic substitution reactions. This involves reacting the benzopyran core with a hexylamine under controlled conditions to ensure selective substitution.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hexylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with hexylamino groups.
Scientific Research Applications
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-(Hexylamino)-2-phenyl-4H-1-benzopyran-4-one: shares structural similarities with other benzopyran derivatives such as flavonoids and coumarins.
Flavonoids: Known for their antioxidant properties and presence in various plants.
Coumarins: Recognized for their anticoagulant and antimicrobial activities.
Uniqueness
Structural Features: The presence of the hexylamino group distinguishes it from other benzopyran derivatives, potentially leading to unique biological activities.
Applications: Its specific applications in scientific research and potential therapeutic uses highlight its uniqueness compared to other similar compounds.
Properties
CAS No. |
920286-99-3 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-(hexylamino)-2-phenylchromen-4-one |
InChI |
InChI=1S/C21H23NO2/c1-2-3-4-8-13-22-17-11-12-20-18(14-17)19(23)15-21(24-20)16-9-6-5-7-10-16/h5-7,9-12,14-15,22H,2-4,8,13H2,1H3 |
InChI Key |
WLYBZNOWLNZGLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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